2-Hydroxymandelic acid
Overview
Description
It is characterized by its molecular formula C8H8O3 and a molar mass of 152.147 g/mol . This compound is known for its solubility in water and its significant role in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxymandelic acid can be synthesized through the condensation of glyoxylic acid with phenol. The reaction typically involves the use of an anion exchange resin to separate the formed reaction mixture . Another method involves the stereoselective synthesis via Friedel-Crafts coordinated reaction, where phenols are hydroxyalkylated with chiral glyoxylates .
Industrial Production Methods: Industrial production of this compound often employs the condensation of glyoxylic acid with phenol under controlled conditions. The reaction mixture is then separated using anion exchange resins to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2-Hydroxymandelic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-hydroxymandelic acid involves its interaction with specific molecular targets and pathways. It exhibits antibacterial properties by interfering with bacterial cell wall synthesis and enzyme activity . The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals .
Comparison with Similar Compounds
- 4-Hydroxymandelic acid
- 3,4-Dihydroxymandelic acid
- 3-Hydroxymandelic acid
- 3,4,5-Trismethoxymandelic acid
Comparison: 2-Hydroxymandelic acid is unique due to its specific hydroxyl group position on the aromatic ring, which influences its reactivity and biological activity. Compared to 4-hydroxymandelic acid, this compound has different solubility and reactivity profiles, making it suitable for distinct applications .
Properties
IUPAC Name |
2-hydroxy-2-(2-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLSOWAQVSIFIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19022-43-6 | |
Record name | 2-Hydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019022436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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